UNC6852 is a novel chemical compound designed as a bivalent degrader targeting the Polycomb Repressive Complex 2 (PRC2), specifically the embryonic ectoderm development protein (EED). This compound is part of a new class of drugs known as proteolysis-targeting chimeras (PROTACs), which utilize bifunctional small molecules to induce targeted protein degradation. By recruiting E3 ubiquitin ligases, UNC6852 facilitates the ubiquitination and subsequent degradation of PRC2 components, thereby inhibiting its function in cellular processes related to cancer progression.
UNC6852 was developed through research aimed at targeting PRC2, particularly in the context of cancer therapy. It is classified under small molecule inhibitors and specifically categorized as a PROTAC due to its mechanism of action involving the recruitment of E3 ligases for targeted degradation. The compound's design integrates a ligand derived from EED226 and a ligand for von Hippel-Lindau (VHL), making it a bivalent degrader that selectively targets multiple components of PRC2, including EED, EZH2, and SUZ12 .
The synthesis of UNC6852 involves several key steps focused on optimizing its linker region while maintaining effective binding to its target proteins. The process includes:
The molecular structure of UNC6852 consists of two key components: a ligand that binds to EED and another that interacts with VHL. This bivalent nature allows for effective recruitment of the ubiquitin-proteasome system. Key structural features include:
The structural integrity is essential for maintaining high affinity towards both EED and VHL, which significantly influences its degradation efficacy against PRC2 components .
UNC6852 undergoes specific reactions within the cellular environment:
The efficiency of these reactions has been validated through various assays, including western blot analysis, demonstrating significant reductions in PRC2 levels following treatment with UNC6852 .
The mechanism by which UNC6852 exerts its effects involves several steps:
This process effectively diminishes PRC2 activity, which is critical in regulating gene expression associated with oncogenesis .
UNC6852 has significant potential applications in cancer research and therapeutic development:
UNC6852 is a bivalent proteolysis-targeting chimera (PROTAC) comprising two functionally distinct ligands connected by a synthetic linker. The EED-targeting moiety is derived from EED226, a small molecule that binds with high specificity to the WD40 domain aromatic cage of Embryonic Ectoderm Development (EED) protein. This cage, formed by residues F97, Y148, and Y365, accommodates the trimethyllysine side chain through cation-π and van der Waals interactions [3] [4]. The VHL ligand is based on a modified von Hippel-Lindau (VHL) protein ligand that recruits the CRL2VHL E3 ubiquitin ligase complex. This moiety engages the substrate recognition site of VHL with high affinity, enabling targeted ubiquitination [5] [6].
Table 1: Structural Components of UNC6852
Component | Target | Key Interactions | Role in Degradation |
---|---|---|---|
EED226-derived ligand | EED WD40 domain | Cation-π, van der Waals (F97/Y148/Y365) | Binds PRC2 subunit EED |
VHL ligand | CRL2VHL complex | Hydrophobic pocket engagement | Recruits E3 ubiquitin ligase |
Triazole/PEG linker | - | Connects ligands at optimal distance (∼15 Å) | Facilitates ternary complex formation |
The triazole-polyethylene glycol (PEG) linker in UNC6852 bridges the EED226 and VHL ligands. Its design is critical for maintaining the optimal distance (∼15 Å) and flexibility between the two binding moieties, allowing simultaneous engagement with EED and VHL without steric hindrance [3]. Biophysical studies confirm that the linker enables formation of a stable EED–UNC6852–VHL ternary complex (Kd = 247 nM for EED binding), which is a prerequisite for efficient ubiquitin transfer. The PEG component enhances solubility and pharmacokinetic properties, while the triazole ring provides rigidity to orient the ligands correctly [6] [10].
Upon cellular entry, UNC6852’s VHL moiety binds the Elongin B/C–Cullin 2–Rbx1–VHL complex (CRL2VHL), forming a transient binary complex. This facilitates the subsequent recruitment of EED via the EED226 ligand. Structural analyses reveal that the linker optimizes spatial positioning, enabling cooperative binding that increases the stability of the ternary complex by 10-fold compared to binary interactions [5] [8]. This cooperative binding is essential for bringing the PRC2 core components (EED, EZH2, SUZ12) into proximity with the E3 ligase for ubiquitination.
UNC6852 induces polyubiquitination of EED, EZH2, and SUZ12 by facilitating the transfer of ubiquitin from the E2 enzyme to lysine residues on these proteins. Key experimental findings include:
Table 2: Degradation Kinetics of PRC2 Components by UNC6852
PRC2 Component | DC50 (μM) | Dmax (%) | Biological Consequence |
---|---|---|---|
EED | 0.31 | 94% | Destabilizes PRC2 core assembly |
EZH2 | 0.67 | 96% | Abolishes H3K27 methyltransferase activity |
SUZ12 | 0.59 | 82% | Disrupts complex integrity |
Unlike catalytic inhibitors (e.g., EZH2 inhibitors such as tazemetostat), UNC6852 operates via an occupancy-driven mechanism. It stoichiometrically engages both EED and VHL to trigger irreversible proteolysis, eliminating both enzymatic and scaffolding functions of PRC2 [8]. This is particularly effective against EZH2 gain-of-function mutants (e.g., EZH2Y641N), which resist catalytic inhibition but remain susceptible to degradation [8]. However, recent studies indicate limitations in quiescent cells, where EZH1-PRC2 predominates. Here, UNC6852 fails to reduce H3K27me3 due to the low catalytic activity and stability of EZH1-PRC2, though it partially displaces canonical PRC1 [10]. This highlights a key distinction: while catalytic inhibitors suppress enzymatic output, degraders like UNC6852 remove the entire protein machinery, offering advantages in dividing cells but facing challenges in non-dividing contexts.
CAS No.: 5287-45-6
CAS No.: 14476-25-6
CAS No.: 1349245-31-3
CAS No.: